2-Chloro-4-cyanobenzoic acid
CAS No.: 117738-77-9
Cat. No.: VC21312840
Molecular Formula: C8H4ClNO2
Molecular Weight: 181.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117738-77-9 |
|---|---|
| Molecular Formula | C8H4ClNO2 |
| Molecular Weight | 181.57 g/mol |
| IUPAC Name | 2-chloro-4-cyanobenzoic acid |
| Standard InChI | InChI=1S/C8H4ClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12) |
| Standard InChI Key | VTROYYKGGOPEPS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C#N)Cl)C(=O)O |
| Canonical SMILES | C1=CC(=C(C=C1C#N)Cl)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Information
2-Chloro-4-cyanobenzoic acid is identified by the CAS Registry Number 117738-77-9. It has the molecular formula C₈H₄ClNO₂ and a molecular weight of 181.58 g/mol . The compound features a benzoic acid scaffold with two key substituents: a chloro group at the 2-position (ortho) and a cyano group at the 4-position (para) relative to the carboxylic acid functional group.
Structural Characteristics
The molecular structure consists of a benzene ring with three substituents:
-
A carboxylic acid group (-COOH)
-
A chlorine atom at the ortho position relative to the carboxylic acid
-
A cyano group (-CN) at the para position
This substitution pattern creates a compound with an interesting electronic distribution that influences its chemical behavior and reactivity profiles .
Physical and Chemical Properties
Physical State and Appearance
2-Chloro-4-cyanobenzoic acid typically exists as a white to faint yellow crystalline solid at room temperature . The crystals often exhibit a cutting-edge shape morphology, which is characteristic of its crystallization pattern .
Solubility Profile
The compound demonstrates solubility behavior typical of substituted benzoic acids, with the following characteristics:
-
Generally soluble in organic solvents, particularly polar aprotic solvents
-
Limited solubility in water due to its hydrophobic aromatic structure
-
Enhanced polarity compared to unsubstituted benzoic acid due to the presence of the cyano group
Table 1: Solubility Characteristics of 2-Chloro-4-cyanobenzoic acid
| Solvent Type | Solubility | Notes |
|---|---|---|
| Polar organic (e.g., DMSO) | High | Recommended for stock solutions |
| Alcohols (e.g., Methanol) | Moderate | Suitable for some applications |
| Water | Limited | Hydrophobic nature limits aqueous solubility |
| Non-polar solvents | Low | Not recommended for solution preparation |
Chemical Reactivity
The presence of both electron-withdrawing groups (chloro and cyano) significantly influences the compound's reactivity:
-
The carboxylic acid group maintains its acidic character
-
The cyano group introduces significant polarity
-
The chloro substituent provides sites for potential substitution reactions
-
The combined electronic effects of these groups influence the reactivity of the aromatic ring
Table 2: Stock Solution Preparation Reference for 2-Chloro-4-cyanobenzoic acid
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 5.5072 mL | 27.5361 mL | 55.0721 mL |
| 5 mM | 1.1014 mL | 5.5072 mL | 11.0144 mL |
| 10 mM | 0.5507 mL | 2.7536 mL | 5.5072 mL |
Stability Considerations
To maintain compound integrity:
-
Avoid repeated freezing and thawing of solutions
-
Store prepared solutions in separate aliquots to minimize degradation
-
Ensure that solutions are clear before use in experimental protocols
| Supplier Reference | Purity | Available Quantities | Price Range (€) | Estimated Delivery |
|---|---|---|---|---|
| IN-DA00337S | 97% | 100mg, 250mg, 1g, 5g | 30.00-197.00 | Apr 21, 2025 |
| 54-OR90681 | 98% | 100mg, 1g, 5g, 25g | 32.00-943.00 | Apr 22, 2025 |
| 10-F608340 | 98% | Various | 45.00-177.00 | Apr 24, 2025 |
| GF36474 | Research grade | 250mg | $25.00 | Available |
Market Considerations
The compound's commercial availability spans different regions and suppliers, with variations in:
-
Pricing based on quantity and purity
-
Delivery timeframes
-
Minimum purity specifications
Structural Comparison with Related Compounds
Comparison with Other Substituted Benzoic Acids
The search results include information about related compounds that help contextualize the properties of 2-Chloro-4-cyanobenzoic acid:
-
2-Chloro-4-methylsulfonylbenzoic acid: Another chloro-substituted benzoic acid with different para substituent (methylsulfonyl vs. cyano)
-
2-Chloro-4-nitrobenzoic acid (2c4n): Has antiviral properties used in HIV treatment and immune response enhancement
These structural relationships suggest potential research directions for investigating the bioactivity and applications of 2-Chloro-4-cyanobenzoic acid.
Structure-Property Relationships
The positioning of substituents on the benzoic acid framework significantly impacts properties:
-
Ortho-substitution (2-position) with chlorine affects the carboxylic acid's pKa and hydrogen bonding capabilities
-
Para-substitution (4-position) with the cyano group introduces strong electron-withdrawing effects
-
The combined electronic effects of both substituents create unique reactivity patterns compared to mono-substituted analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume